5-Hydroxy-7-methoxy-3-(4-nitrophenyl)-4H-1-benzopyran-4-one
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Overview
Description
5-Hydroxy-7-methoxy-3-(4-nitrophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, which is substituted with hydroxy, methoxy, and nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methoxy-3-(4-nitrophenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenolic and nitrobenzene derivatives.
Condensation Reaction: The phenolic derivative undergoes a condensation reaction with a suitable aldehyde in the presence of a base to form the chromen-4-one core.
Substitution Reactions: The hydroxy and methoxy groups are introduced through substitution reactions using appropriate reagents and conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-Hydroxy-7-methoxy-3-(4-nitrophenyl)-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-methoxy-3-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Hydroxy-7-methoxy-3-(4-nitrophenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methoxy-3-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one: Lacks the nitro group, resulting in different biological activities.
5-Hydroxy-7-methoxy-3-(4-aminophenyl)-4H-chromen-4-one: Contains an amino group instead of a nitro group, leading to variations in reactivity and applications.
5-Hydroxy-7-methoxy-3-(4-methylphenyl)-4H-chromen-4-one: Substituted with a methyl group, affecting its chemical properties and uses.
Uniqueness
5-Hydroxy-7-methoxy-3-(4-nitrophenyl)-4H-chromen-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
856015-71-9 |
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Molecular Formula |
C16H11NO6 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-3-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C16H11NO6/c1-22-11-6-13(18)15-14(7-11)23-8-12(16(15)19)9-2-4-10(5-3-9)17(20)21/h2-8,18H,1H3 |
InChI Key |
PEEOIEYZYGKGAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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